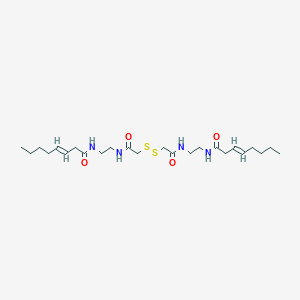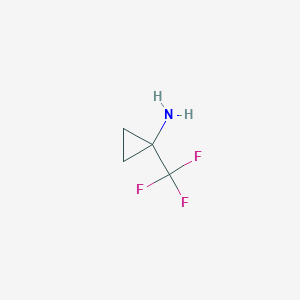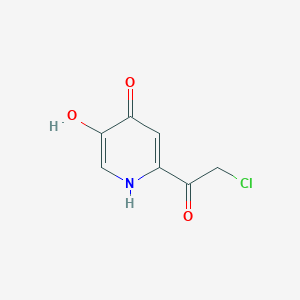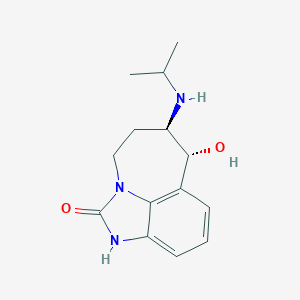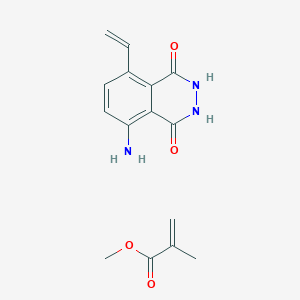
5-amino-8-ethenyl-2,3-dihydrophthalazine-1,4-dione;methyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer is a synthetic polymer that combines the unique properties of 5-amino-8-vinylphthalazine-1,4(2H,3H)-dione and methyl methacrylate. This copolymer is known for its chemiluminescent properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer involves the copolymerization of 5-amino-8-vinylphthalazine-1,4(2H,3H)-dione with methyl methacrylate. This process typically requires the use of radical initiators such as azobisisobutyronitrile (AIBN) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the copolymerization process is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The copolymer can be reduced to form amine derivatives.
Substitution: The vinyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer has a wide range of applications in scientific research, including:
Chemistry: Used as a chemiluminescent probe for detecting various analytes.
Biology: Employed in bioimaging and biosensing applications due to its luminescent properties.
Medicine: Investigated for potential use in drug delivery systems and diagnostic assays.
Industry: Utilized in the production of luminescent materials and coatings.
Mecanismo De Acción
The chemiluminescent properties of 5-amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer are attributed to the electronic transitions within the phthalazine moiety. Upon excitation, the compound emits light as it returns to its ground state. The molecular targets and pathways involved in this process are primarily related to the electronic structure of the phthalazine ring .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-styrene copolymer: Similar in structure but uses styrene instead of methyl methacrylate.
α, ω-bis[5-amino-phthalazine-1,4(2H,3H)-dion-]8-yl alkanes: These compounds have similar chemiluminescent properties but differ in their molecular structure.
Uniqueness
5-Amino-8-vinylphthalazine-1,4(2H,3H)-dione-methyl methacrylate copolymer is unique due to its combination of chemiluminescent properties and the versatility of the methyl methacrylate backbone. This makes it particularly useful in applications requiring both luminescence and polymer flexibility .
Propiedades
Número CAS |
121864-91-3 |
|---|---|
Fórmula molecular |
C15H17N3O4 |
Peso molecular |
303.31 g/mol |
Nombre IUPAC |
5-amino-8-ethenyl-2,3-dihydrophthalazine-1,4-dione;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H9N3O2.C5H8O2/c1-2-5-3-4-6(11)8-7(5)9(14)12-13-10(8)15;1-4(2)5(6)7-3/h2-4H,1,11H2,(H,12,14)(H,13,15);1H2,2-3H3 |
Clave InChI |
PWXMHKVWMZURIL-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC.C=CC1=C2C(=C(C=C1)N)C(=O)NNC2=O |
SMILES canónico |
CC(=C)C(=O)OC.C=CC1=C2C(=C(C=C1)N)C(=O)NNC2=O |
Sinónimos |
5-amino-8-vinylphthalazine-1,4(2H,3H)-dione -methyl methacrylate copolymer AVPD-MMA copolyme |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


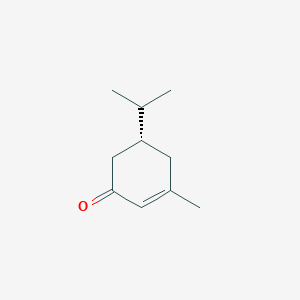
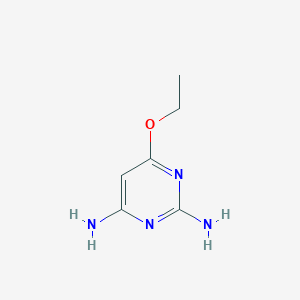
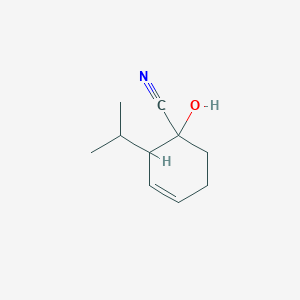
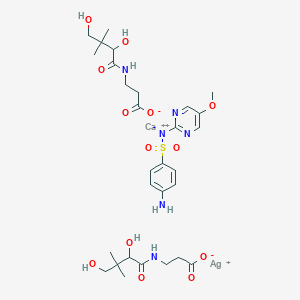

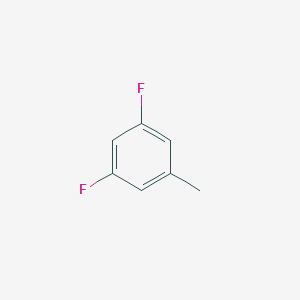
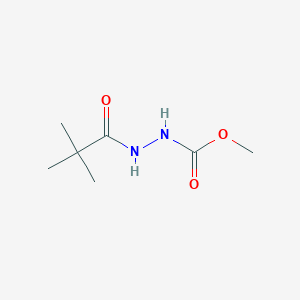
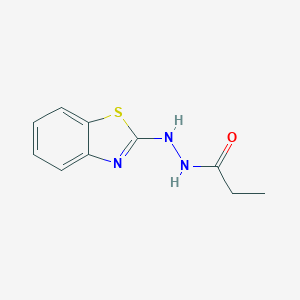
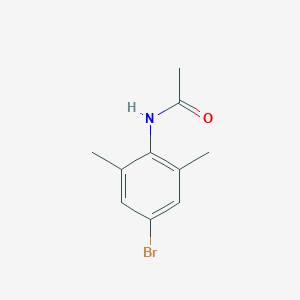
![1H-Phenanthro[9,10-d]imidazole](/img/structure/B38602.png)
